(3-Chloro-5-methoxyphenyl)(phenyl)methanamine
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Overview
Description
(3-Chloro-5-methoxyphenyl)(phenyl)methanamine: is a chemical compound characterized by its unique structure, which includes a chloro group, a methoxy group, and an amine group attached to a phenyl ring
Synthetic Routes and Reaction Conditions:
Bromination and Nucleophilic Substitution: One common synthetic route involves the bromination of 3-methoxyphenol followed by nucleophilic substitution with an amine group.
Reductive Amination: Another method is reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
(3-Chloro-5-methoxyphenyl)(phenyl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or amides.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as hydrochloric acid (HCl) and sodium hydroxide (NaOH) are typically employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Halogenated and hydroxylated derivatives.
Scientific Research Applications
(3-Chloro-5-methoxyphenyl)(phenyl)methanamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: The exact pathways depend on the specific application but can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
(3-Chloro-5-methoxyphenyl)(phenyl)methanamine: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other phenylmethanamines with different substituents, such as (3-Chloro-4-methoxyphenyl)(phenyl)methanamine and (3-Chloro-6-methoxyphenyl)(phenyl)methanamine.
Uniqueness: The specific arrangement of the chloro and methoxy groups on the phenyl ring contributes to its distinct chemical and biological properties.
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Properties
IUPAC Name |
(3-chloro-5-methoxyphenyl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-13-8-11(7-12(15)9-13)14(16)10-5-3-2-4-6-10/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWNXSJEOWJIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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